Benzyl-(4-isopropyl-benzyl)-amine
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Overview
Description
Benzyl-(4-isopropyl-benzyl)-amine is a useful research compound. Its molecular formula is C17H21N and its molecular weight is 239.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Catalytic Reductive Aminations for Synthesis of Amines
Benzyl-(4-isopropyl-benzyl)-amine is a type of amine that can be synthesized using catalytic reductive amination processes. These processes are crucial in the cost-effective and sustainable production of amines, including this compound. This method is used to create primary, secondary, and tertiary amines, which are valuable in the production of pharmaceuticals, agrochemicals, and biomolecules (Murugesan et al., 2020).
2. Intermolecular Amination Techniques
Research indicates that methods like iron-catalyzed intermolecular amination can be used for the synthesis of this compound. This method involves direct amination of benzylic C(sp3)-H bonds, showcasing a new technique for benzylamine synthesis (Khatua et al., 2022).
3. Crystal and Molecular Structures Analysis
The analysis of crystal and molecular structures of similar compounds to this compound offers insights into their conformational differences and stabilization through hydrogen-bonding interactions. Such studies help in understanding the physical and chemical properties of these compounds (Odell et al., 2007).
4. Iron-Catalyzed Direct Amination of Benzyl Alcohols
The direct coupling of benzyl alcohols with simpler amines using iron catalysis is another method for synthesizing benzylamines. This technique is significant for creating secondary and tertiary benzylamines, which have applications in pharmaceutical research (Yan et al., 2016).
5. Biocatalysts for Stereoselective C-H Amination Reactions
Enantiomerically pure chiral amines, such as this compound, can be synthesized using stereoselective C-H amination processes in biocatalytic systems. These systems use multienzyme cascades in whole-cell biocatalysts for the efficient synthesis of chiral amines (Both et al., 2016).
Mechanism of Action
Target of Action
Benzyl-(4-isopropyl-benzyl)-amine, also known as 4-isopropylbenzyl alcohol , is a member of the class of benzyl alcohols . It is a plant metabolite and a volatile oil component . .
Biochemical Pathways
As a plant metabolite, it may be involved in various plant metabolic reactions
Result of Action
As a volatile oil component, it may have roles in imparting fragrance and acting as an insect repellent
Future Directions
Properties
IUPAC Name |
1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMQWRUCKUXXPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361090 |
Source
|
Record name | 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346700-52-5 |
Source
|
Record name | 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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